4-[(2-Cyanophenyl)sulfanyl]benzoic acid
Description
4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a sulfur-containing benzoic acid derivative characterized by a sulfanyl (thioether) group bridging a benzoic acid moiety and a 2-cyanophenyl substituent. The cyano group at the ortho position of the phenyl ring introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4-(2-cyanophenyl)sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-11-3-1-2-4-13(11)18-12-7-5-10(6-8-12)14(16)17/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOKZLLQIKJLJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2-Cyanophenyl)sulfanyl]benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₈N₂O₂S
- SMILES : C1=CC=C(C=C1C(=O)O)S(=O)(=O)C2=CC=CC=C2C#N
- InChI Key : ZDGHXKZQGZKJNN-UHFFFAOYSA-N
The presence of the cyanophenyl and sulfanyl groups contributes to the compound's unique chemical reactivity and biological interactions.
This compound exhibits its biological activity primarily through enzyme inhibition and modulation of biochemical pathways. Notably, it has shown potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), which plays a crucial role in immune response modulation and tryptophan metabolism.
Pharmacological Properties
The compound has been evaluated for several pharmacological properties:
- Anticancer Activity : Preliminary studies indicate that this compound can inhibit cell growth in various cancer cell lines, suggesting a potential role in cancer therapy.
- Anti-inflammatory Effects : It may possess anti-inflammatory properties by inhibiting cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways.
Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Inhibition of cell growth in A549 cell lines | |
| Anti-inflammatory | Inhibition of COX-2 and sEH enzymes | |
| Enzyme Inhibition | IDO1 inhibition leading to altered immune responses |
Anticancer Potential
Research has demonstrated that derivatives similar to this compound can induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown significant efficacy against various cancer types, with IC₅₀ values indicating substantial inhibition of cell proliferation.
Anti-inflammatory Mechanisms
In vitro studies have highlighted the compound's potential as a COX-2 inhibitor. Related compounds were tested for their ability to modulate nitric oxide production in endothelial cells, demonstrating an influence on inflammatory pathways.
Comparative Analysis with Similar Compounds
When compared to other aryl sulfanyl benzoic acids, such as 4-(N-(2-cyanobenzyl)-N-(4-methoxybenzyl)sulfamoyl)benzoic acid, this compound shows distinct biological activity profiles due to the presence of the cyanophenyl group. This structural feature may enhance its reactivity and interaction with biological targets, potentially leading to unique therapeutic applications.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Sulfur Linkage: The sulfanyl group in the target compound contrasts with sulfonyl (), sulfonamide (), and disulfanyl () groups in analogs.
- Substituent Effects: The 2-cyanophenyl group likely induces greater steric hindrance and electronic polarization compared to 4-chlorophenyl () or 4-methylphenyl ().
- Ring Systems : The tetrazole ring in introduces additional hydrogen-bonding sites and π-stacking capacity, absent in the target compound.
Key Insights :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
